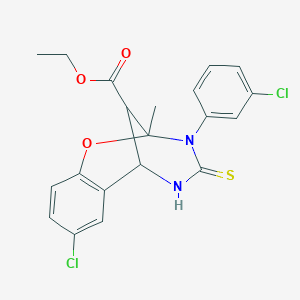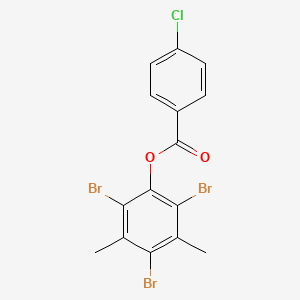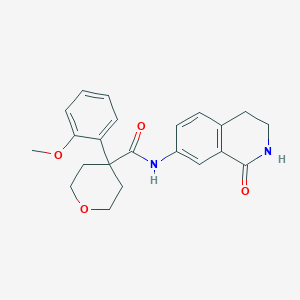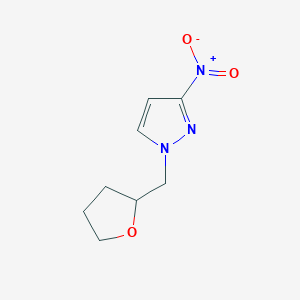
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the naphthalene moiety, the creation of the triazole ring, and the introduction of the carboxamide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The naphthalene moiety would contribute significant aromatic character to the molecule, while the triazole ring would introduce a degree of polarity. The carboxamide group would likely be involved in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar triazole ring and carboxamide group. Its melting and boiling points would be influenced by the size and complexity of the molecule .科学的研究の応用
Structural and Spectral Characterization
A study by Heng-Shan Dong and B. Quan (2000) explores the structural and spectral characterization of a closely related compound, Ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate. This research provides insights into the crystalline structure and reaction mechanism of such compounds, which can be instrumental in understanding the properties of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Dong & Quan, 2000).
Synthesis and Characterization of Complexes
Gaber et al. (2018) describe the synthesis and characterization of Zn2+, Cd2+, and UO22+ complexes with ligands containing triazole and naphthalene moieties. This research is significant in understanding the chemical behavior of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide in forming metal complexes, which have potential applications in various fields, including medicinal chemistry (Gaber et al., 2018).
Applications in Photosensitive Materials
K. Ebara, Y. Shibasaki, and M. Ueda (2003) explore the use of related compounds in the creation of photosensitive materials. Their research focuses on the synthesis of poly(benzoxazole) from compounds including naphthalene derivatives. This application is relevant for developing materials with unique photochemical properties, which could be extrapolated to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Ebara et al., 2003).
Fluorescent Properties
Research by Vikas Padalkar et al. (2015) on N-2-Aryl-1,2,3-Triazoles, which share structural similarities with the compound , investigates their properties as blue-emitting fluorophores. This study indicates potential applications of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide in fluorescence-based applications, such as sensing and imaging technologies (Padalkar et al., 2015).
Chemosensors for Metal Ions
Prajkta Gosavi-Mirkute et al. (2017) conducted a study on naphthoquinone-based chemosensors, which are relevant to understanding the potential application of the compound in detecting metal ions. These findings are significant for environmental monitoring and analytical chemistry applications (Gosavi-Mirkute et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-20-10-14(18-19-20)16(22)17-9-15(21)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10,15,21H,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQWUMNXAIHWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2989274.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzamide](/img/structure/B2989275.png)

![N-[(1R,2R)-2-Hydroxycyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2989281.png)
![3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2989283.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989284.png)

![(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B2989287.png)





![5-((4-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2989295.png)